トランス-1,3-ジアミノシクロヘキサン

概要

説明

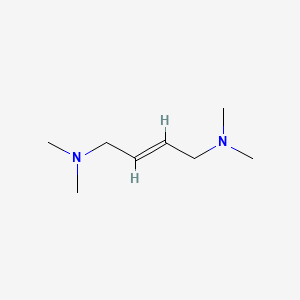

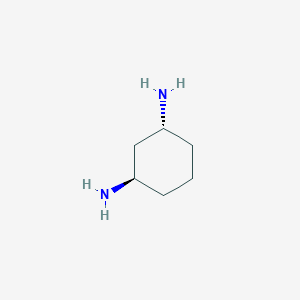

Trans-1,3-Diaminocyclohexane is an organic compound with the molecular formula C6H14N2. It has an average mass of 114.189 Da and a monoisotopic mass of 114.115700 Da . It is a building block for C2-symmetric ligands that are useful in asymmetric catalysis .

Synthesis Analysis

The synthesis of trans-1,3-Diaminocyclohexane involves the three-component cyclisation of secondary amines, α,β-unsaturated aldehydes, and nitroalkenes . The gold (III) complexes of the type (1,2-diaminocyclohexane)(1,3-diaminopropane)gold(III) chloride have been synthesized and characterized using various spectroscopic and analytical techniques .Molecular Structure Analysis

The molecular structure of trans-1,3-Diaminocyclohexane is characterized by two defined stereocentres . The coordination sphere of these complexes around the gold (III) center adopts a distorted square planar geometry .Chemical Reactions Analysis

Trans-1,3-Diaminocyclohexane is a key component in the synthesis of heterocyclic compounds. Some of its derivatives are of interest as compounds with antitumor activity . It also plays a role in the formation of diastereomeric molecular triangles .Physical and Chemical Properties Analysis

Trans-1,3-Diaminocyclohexane has an average mass of 114.189 Da and a monoisotopic mass of 114.115700 Da . It is a building block for C2-symmetric ligands that are useful in asymmetric catalysis .科学的研究の応用

エナンチオ選択的触媒作用

DACHはキラル分子であり、エナンチオ選択的触媒で使用される金属錯体の合成に利用されてきました。この用途は、医薬品や農薬において重要な光学活性物質の生産において不可欠です。 DACHのキラル性により、化学反応において一方のエナンチオマーを選択的に選択できる触媒の創出が可能になります .

キラル識別

キラル識別の分野では、DACHベースの化合物は、他の分子の左巻き体と右巻き体のエナンチオマーを区別するために使用されます。 これは特に、薬物のキラリティが有効性と安全性に影響を与える可能性がある製薬業界で役立ちます .

分子認識

DACH誘導体は、分子認識プロセスにおいて重要な役割を果たします。それらは特定の分子と複合体を形成することができ、これはセンシングおよび検出技術において貴重です。 この特性は、汚染物質や疾患のバイオマーカーなど、特定の物質の存在を検出できるセンサーの設計に利用されています .

超分子化学

DACHがさまざまな金属と安定な複合体を形成する能力は、超分子化学において貴重な要素となっています。 これは、ポリマーやナノマテリアルなどの新しいタイプの材料の開発など、材料科学における潜在的な用途を持つより大きな分子集合体を構築するために使用されます .

金属抽出

DACH含有化合物は、金属抽出プロセスにも適用されます。それらは特定の金属イオンに選択的に結合することができ、それらの分離と精製を促進します。 これは特に、鉱業や、重金属を廃水から除去する必要がある環境修復の取り組みに役立ちます .

生化学的用途

生化学的研究では、DACHベースのリガンドは特定のタンパク質またはDNA構造に結合することができ、これは生物学的プロセスを研究したり、新しい治療薬を開発するために使用できます。 これらのリガンドの結合特性は、標的薬物送達システムで使用するために微調整できます .

製薬用途

DACHの製薬用途には、薬物の合成のための構成要素としての使用が含まれます。そのキラル性により、有効性が向上し、副作用が軽減された薬物の開発が可能になります。 DACH誘導体は、癌や糖尿病など、さまざまな疾患の治療における可能性が検討されています .

材料科学と技術

DACHは、ユニークな特性を持つ新しい材料の創出に関与しています。たとえば、発光デバイスの発光材料の開発に使用されています。 その複合体は、揮発性有機化合物を検出するように設計することもでき、これは環境監視と安全に対する影響があります .

作用機序

Target of Action

Trans-1,3-Diaminocyclohexane, also known as trans-cyclohexane-1,2-diamine, is an organic compound with a molecular formula of C6H14N2 . This compound plays a key role in many fields, spanning from catalysis, material science and technology to the pharmaceutical area . It is widely used as a ligand in coordination chemistry and organocatalysis . The primary targets of trans-1,3-Diaminocyclohexane are therefore the metal ions in these complexes.

Mode of Action

Trans-1,3-Diaminocyclohexane interacts with its targets, the metal ions, by coordinating to them and forming metal complexes . These complexes are employed in various applications such as enantioselective catalysis, chiral discrimination, molecular recognition, and supramolecular chemistry .

Biochemical Pathways

The biochemical pathways affected by trans-1,3-Diaminocyclohexane are primarily those involved in the reactions catalyzed by the metal complexes it forms . These can include a variety of reactions in the fields of catalysis, material science, and pharmaceuticals .

Pharmacokinetics

Its metabolism and excretion would depend on the specific form in which it is administered, particularly the nature of the metal complex it forms .

Result of Action

The molecular and cellular effects of trans-1,3-Diaminocyclohexane’s action are largely dependent on the specific metal complex it forms and the reaction that complex catalyzes . For example, in the field of catalysis, the result of its action could be the acceleration of a specific chemical reaction .

Action Environment

The action, efficacy, and stability of trans-1,3-Diaminocyclohexane can be influenced by various environmental factors. These can include the presence of other chemicals, the pH of the environment, temperature, and the specific metal ion it is complexed with . For example, the luminescence properties of lanthanide-based complexes containing trans-1,3-Diaminocyclohexane can be influenced by the solvent in which they are dissolved .

Safety and Hazards

将来の方向性

Trans-1,3-Diaminocyclohexane is an effective building block for the synthesis of heterocyclic compounds. Some of its derivatives are of interest as compounds with antitumor activity . Macrocycles with the trans-1,2-diaminocyclohexane fragment are used as chiral ligands and catalysts for enantioselective transformations .

生化学分析

Biochemical Properties

Trans-1,3-Diaminocyclohexane is involved in the synthesis of bi(poly)- and macrocyclic compounds . It serves as a building block in the formation of these compounds, which may find use as drugs, catalysts for important chemical transformations, or new organic porous materials

Cellular Effects

Some studies suggest that certain complexes containing this compound have shown potential in destroying cancer cells with greater efficacy than other similar compounds or cisplatin . These complexes also show selectivity toward tumor cells relative to non-tumorigenic normal cells .

Molecular Mechanism

It is known to be involved in the synthesis of bi(poly)- and macrocyclic compounds through a one-pot domino reaction involving condensation, tautomerisation, conjugate addition, and nitro-Mannich cyclisation

特性

IUPAC Name |

(1R,3R)-cyclohexane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHKFFSPGPGLN-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26883-70-5 | |

| Record name | 1,3-Diaminocyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026883705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIAMINOCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAD6VMP77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the nitroso-Diels-Alder reaction in synthesizing hydroxy-trans-1,3-diaminocyclohexanes?

A1: The research highlights the use of a nitroso-Diels-Alder cycloaddition reaction with (cyclohexadienyl)phthalimide as a key step in synthesizing hydroxy-trans-1,3-diaminocyclohexanes []. This reaction allows for the controlled introduction of both the hydroxyl group and the nitrogen-containing precursor to the diamino functionality. This approach offers a potentially versatile route to access a variety of substituted trans-1,3-diaminocyclohexane derivatives, which could be valuable for exploring their potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)

![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)